molecular formula C23H27N5O B5265142 (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol

(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol

Cat. No.: B5265142
M. Wt: 389.5 g/mol
InChI Key: LSRASSADWBTPCX-FGZHOGPDSA-N
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Description

(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol, also known as Quipazine, is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to have various applications in scientific research due to its unique properties.

Mechanism of Action

(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol acts as a partial agonist at 5-HT2A and 5-HT2C receptors, leading to the activation of downstream signaling pathways. It has also been found to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to produce various biochemical and physiological effects, including increased locomotor activity, altered sensory perception, and changes in mood and cognition. It has also been shown to have anxiogenic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol in lab experiments is its high affinity for 5-HT2A and 5-HT2C receptors, which allows for the selective activation of these receptors. However, its non-specific effects on other neurotransmitter systems may limit its usefulness in certain experiments. In addition, this compound has been found to have a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research on (3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders, such as anxiety and depression. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Finally, further studies are needed to elucidate the precise mechanisms underlying its effects on neurotransmitter systems and behavior.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a pharmacological tool to study the central nervous system. It has a high affinity for 5-HT2A and 5-HT2C receptors and has been found to produce various biochemical and physiological effects. While it has several advantages for lab experiments, its non-specific effects on other neurotransmitter systems may limit its usefulness in certain experiments. There are several future directions for research on this compound, including its potential therapeutic applications and the development of new analogs with improved pharmacological properties.

Synthesis Methods

(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol can be synthesized by the reaction of 4-quinolinylpiperidine with 2-pyridinylpiperazine in the presence of a reducing agent. The resulting product is then subjected to a resolution process to obtain the desired enantiomer.

Scientific Research Applications

(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol has been extensively used in scientific research as a pharmacological tool to study the central nervous system. It has been found to have a high affinity for 5-HT2A and 5-HT2C receptors, which are involved in the regulation of various physiological and behavioral processes.

Properties

IUPAC Name

(3R,4R)-4-(4-pyridin-2-ylpiperazin-1-yl)-1-quinolin-4-ylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c29-22-17-28(20-8-11-24-19-6-2-1-5-18(19)20)12-9-21(22)26-13-15-27(16-14-26)23-7-3-4-10-25-23/h1-8,10-11,21-22,29H,9,12-17H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRASSADWBTPCX-FGZHOGPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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